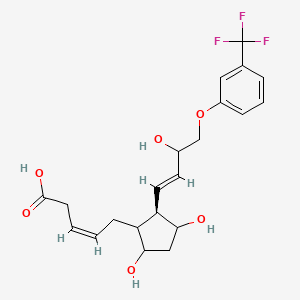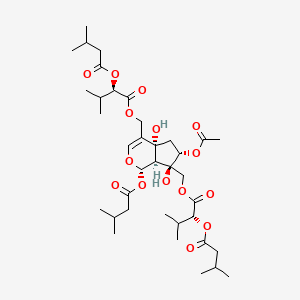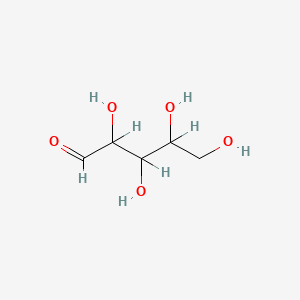
2,3-dinor Fluprostenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluprostenol is a well-studied, potent analog of PGF2α acting primarily through the FP receptor. β-Oxidation of fluprostenol yields 2,3-dinor fluprostenol. It is anticipated that this analog will be a prominent metabolite of the parent compound when administered to humans or other animals. It is likely that 2,3-dinor fluprostenol will retain some biological activity with respect to the eicosanoid receptors. However, no studies on the pharmacology of this compound have been published to date. Cayman Chemical is a leading manufacturer of various eicosanoid receptor agonists and antagonists, and is currently the exclusive supplier of 2,3-dinor fluprostenol.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications in Equine Medicine
In the field of veterinary medicine, particularly concerning equine health, 2,3-dinor Fluprostenol, as a synthetic prostaglandin analogue, has been evaluated for its efficacy and safety in inducing parturition in mares. The research discussed the use of various inducing agents including oxytocin, dexamethasone, and prostaglandin. Fluprostenol was highlighted for its relatively lower risk to the fetus compared to other agents. The main applications for induced foaling were managerial convenience or for specific research and teaching purposes, with a strong emphasis on ensuring foetal maturity before considering induction (Jeffcott & Rossdale, 1977).
Advanced Material Sciences
Although not directly linked to 2,3-dinor Fluprostenol, studies on fluorinated compounds have provided insights that might be applicable in broader contexts, including pharmaceutical applications. For instance, fluorine's inclusion in drug design has been expanding, significantly impacting metabolic pathways, distribution, and disposition of pharmaceuticals. Research has shown that the C-F bond's strength in fluorinated compounds can influence the metabolic fate of these compounds, offering insights into mechanism-based enzyme inhibitors and metabolic pathways (Johnson et al., 2020). Furthermore, fluorinated liquid crystals have been reviewed for their unique properties influenced by the fluoro substituent, discussing their applications in liquid crystal displays and other commercial uses. The fluoro substituent's size and polarity were noted to significantly modify important physical properties such as melting points and dielectric anisotropy, underlining the potential for tailored material properties in various applications (Hird, 2007).
Biophysical and Biomedical Applications
Radiative decay engineering (RDE), another field not directly linked but potentially relevant, explores modifying the emission of fluorophores or chromophores by altering their radiative decay rates. This technique, applicable in fluorescence spectroscopy, can lead to increased quantum yields of low quantum yield chromophores and direct isotropic emission in specific directions. The interaction of fluorophore dipoles with free electrons in metals, changing the intensity, and temporal and spatial distribution of radiation, offers exciting prospects in medical testing and biotechnology. For instance, metallic surfaces can enhance the emission of "nonfluorescent" molecules or significantly increase observable photons from each fluorophore, paving the way for advanced diagnostic and analytical applications (Lakowicz, 2001).
Eigenschaften
Produktname |
2,3-dinor Fluprostenol |
|---|---|
Molekularformel |
C21H25F3O6 |
Molekulargewicht |
430.4 |
InChI |
InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14-,16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
JJUBZOCIDPWZFS-CKWYRIFQSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C1 |
Synonyme |
(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





